molecular formula C10H7BrS B186764 3-Bromo-4-phenylthiophene CAS No. 23062-41-1

3-Bromo-4-phenylthiophene

Cat. No.: B186764
CAS No.: 23062-41-1
M. Wt: 239.13 g/mol
InChI Key: VECCHZOLKULHGZ-UHFFFAOYSA-N
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Description

3-Bromo-4-phenylthiophene is a heterocyclic organic compound belonging to the thiophene family. It is characterized by a bromine atom at the third position and a phenyl group at the fourth position on the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-phenylthiophene can be synthesized from 3,4-dibromothiophene and phenylboronic acid through a Suzuki-Miyaura coupling reaction. This reaction typically involves the use of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran or toluene .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-phenylthiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the phenyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or palladium on carbon are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophenes with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include debrominated thiophenes and modified phenyl groups.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: It serves as a precursor for biologically active compounds with potential therapeutic properties.

    Medicine: Research has explored its use in developing new drugs and pharmaceuticals.

    Industry: It is utilized in the production of electronic materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-4-phenylthiophene involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

3-Bromo-4-phenylthiophene can be compared with other thiophene derivatives, such as:

  • 3-Bromo-2-phenylthiophene
  • 4-Bromo-2-phenylthiophene
  • 2-Bromo-4-phenylthiophene

Uniqueness

The unique positioning of the bromine atom and the phenyl group in this compound imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .

List of Similar Compounds

  • 3-Bromo-2-phenylthiophene
  • 4-Bromo-2-phenylthiophene
  • 2-Bromo-4-phenylthiophene
  • 3-Bromo-5-phenylthiophene
  • 2-Bromo-3-phenylthiophene

Properties

IUPAC Name

3-bromo-4-phenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrS/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECCHZOLKULHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302217
Record name 3-bromo-4-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23062-41-1
Record name 23062-41-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149723
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromo-4-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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